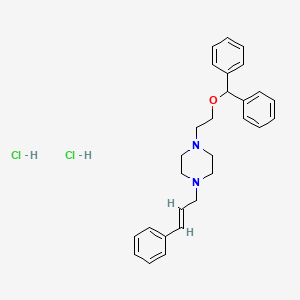

GBR 12783 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GBR 12783 dihydrochloride is a specific, potent, and selective dopamine uptake inhibitor . It inhibits the [3H]dopamine uptake by rat and mice striatal synaptosomes with IC50s of 1.8 nM and 1.2 nM, respectively . GBR 12783 dihydrochloride can improve memory performance and increase hippocampal acetylcholine release in rats .

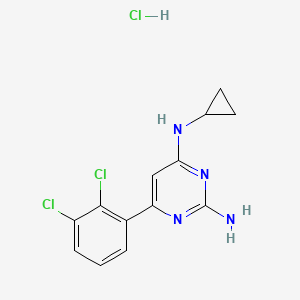

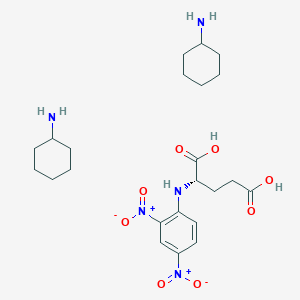

Molecular Structure Analysis

The molecular formula of GBR 12783 dihydrochloride is C28H34Cl2N2O . The InChI Key is HJDXBLLTRMCYNC-UHFFFAOYSA-N . The SMILES representation is C1CN (CCN1CCOC (C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl .Physical And Chemical Properties Analysis

The molecular weight of GBR 12783 dihydrochloride is 485.5 . It is soluble to 50 mM in DMSO .科学研究应用

Dopamine Uptake Inhibition

GBR 12783 dihydrochloride is a very potent and selective inhibitor of dopamine uptake . The IC50 for inhibition of [3H]-dopamine uptake in rat striatal synaptosomes is 1.8 nM . This makes it a valuable tool in research related to dopamine transport and related neurological conditions.

Neuropharmacology

GBR 12783 dihydrochloride has been used in various neuropharmacological studies due to its potent and selective inhibition of dopamine uptake . It has been used to study the role of dopamine in various neurological and psychiatric disorders, including Parkinson’s disease, schizophrenia, and depression.

Memory Performance Improvement

Research has shown that GBR 12783 dihydrochloride can improve memory performance . This suggests potential applications in the treatment of memory-related disorders such as Alzheimer’s disease and other forms of dementia.

Increase in Hippocampal Acetylcholine Release

GBR 12783 dihydrochloride has been found to increase hippocampal acetylcholine release in rats . Acetylcholine is a neurotransmitter that plays a key role in many functions of the brain, including memory and learning. This suggests potential applications in cognitive enhancement and the treatment of cognitive disorders.

Drug Development

Due to its potent and selective inhibition of dopamine uptake, GBR 12783 dihydrochloride is a valuable tool in drug development . It can be used as a reference compound in the development of new drugs targeting the dopamine transporter.

Biochemical Studies

GBR 12783 dihydrochloride has been used in biochemical studies to investigate the properties and functions of the dopamine transporter . This includes studies on the binding properties of the transporter, its role in dopamine homeostasis, and its regulation by various factors.

作用机制

Target of Action

GBR 12783 dihydrochloride is a specific, potent, and selective inhibitor of dopamine uptake . Its primary target is the dopamine transporter present in the striatal synaptosomes of rats and mice .

Mode of Action

GBR 12783 dihydrochloride interacts with its target, the dopamine transporter, by inhibiting the uptake of dopamine . This inhibition occurs at very low concentrations, with IC50 values of 1.8 nM and 1.2 nM for rats and mice, respectively .

Result of Action

The inhibition of dopamine uptake by GBR 12783 dihydrochloride leads to an increase in dopamine levels in the synaptic cleft. This can enhance dopaminergic neurotransmission, which is associated with improved memory performance and increased release of acetylcholine in the hippocampus of rats .

安全和危害

属性

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXBLLTRMCYNC-JFXLULTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GBR 12783 dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。